molecular formula C10H10ClN3 B2608911 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline CAS No. 1006467-53-3

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline

Cat. No. B2608911
M. Wt: 207.66
InChI Key: NOWBGUTVTCBHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a chemical compound that belongs to the class of organic compounds known as aniline and substituted anilines . It is a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .


Synthesis Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Molecular Structure Analysis

The molecular structure of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle, and an aniline group, which is a phenyl group attached to an amino group . The presence of these functional groups contributes to the compound’s reactivity and its potential for forming various derivatives.


Chemical Reactions Analysis

Pyrazole derivatives, including 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline, have been the subject of numerous chemical reaction studies. These compounds are known to participate in a wide range of reactions, leading to the formation of various pharmacologically active compounds .

Scientific Research Applications

  • Chemical Reactions and Compound Formation : The compound is involved in chemical reactions leading to the formation of various derivatives. For instance, it participates in a domino reaction with heterocyclic CH acids, resulting in substituted 1-(pyrimidin-4-yl)pyrazole and aniline derivatives (Erkin & Ramsh, 2014).

  • Antimicrobial Applications : Synthesized derivatives of the compound have shown antimicrobial activity. A study synthesized azetidinones and thiazolidinones derivatives of 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline, which exhibited excellent to good antibacterial activity (Mistry, Desai & Desai, 2016).

  • Electroluminescence Application : Tetradentate bis-cyclometalated platinum complexes with derivatives of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline have been synthesized for applications in electroluminescence, particularly in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).

  • Crystal Structure Analysis : The compound and its derivatives have been analyzed for their crystal structures, providing insights into their molecular arrangements and potential applications in material sciences (Lingaraju, Chandra & Sadashiva, 2016).

  • Antiviral Research : Certain derivatives of the compound have been evaluated for their antiviral activity, particularly against respiratory syncytial virus (RSV), showing significant inhibitory effects (Fioravanti et al., 2015).

  • Synthesis and Reactivity in Chemistry : The compound is used in the synthesis of various chemical entities, demonstrating its reactivity and utility in organic synthesis (Parikh & Shah, 1985).

properties

IUPAC Name

3-chloro-4-(4-methylpyrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-7-5-13-14(6-7)10-3-2-8(12)4-9(10)11/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWBGUTVTCBHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.